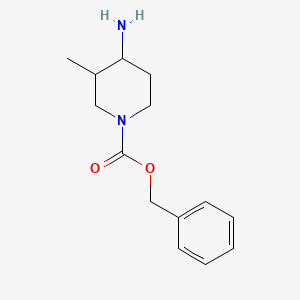

Benzyl 4-amino-3-methylpiperidine-1-carboxylate

Descripción general

Descripción

Benzyl 4-amino-3-methylpiperidine-1-carboxylate is a chemical compound belonging to the class of piperidine derivatives. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring, along with a carboxylate ester group.

Synthetic Routes and Reaction Conditions:

Classical Synthesis: The compound can be synthesized through the reaction of 4-amino-3-methylpiperidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the synthesis may involve more efficient catalytic methods or continuous flow processes to enhance yield and purity. The choice of catalysts and solvents can vary based on cost, availability, and environmental considerations.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or chromium-based oxidants, to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the carboxylate ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen, where various nucleophiles can replace the benzyl group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, chromium trioxide (CrO3), and acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Strong nucleophiles like azide ion (N3-) or halides in polar aprotic solvents.

Major Products Formed:

Oxidation: Piperidine-1-carboxylate derivatives.

Reduction: Piperidine-1-carboxylic acid.

Substitution: Piperidine derivatives with different substituents.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Benzyl 4-amino-3-methylpiperidine-1-carboxylate serves primarily as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure, characterized by a piperidine ring with an amino group and a carboxylate ester, allows it to participate in various chemical reactions essential for drug development.

Neurological Disorders

Research indicates that this compound is particularly relevant in the synthesis of drugs targeting neurological conditions. Its structural similarity to known pharmacophores suggests potential interactions with biological targets such as receptors and enzymes involved in neurological pathways.

The compound exhibits notable biological activities that have been explored in various studies. It has been evaluated for:

- Receptor Interaction Studies : Investigations into its interactions with σ1 receptors have shown promise for developing ligands that may treat conditions like anxiety and pain .

- Antitumor Activity : Some derivatives of piperidine compounds related to this compound have demonstrated antiproliferative effects against cancer cell lines, indicating potential applications in oncology .

Synthetic Routes and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. These synthetic pathways are crucial for producing the compound with high purity and yield, which is essential for research and application purposes.

Comparative Synthesis

A comparative analysis of synthetic routes has revealed various methods to enhance yield and efficiency while minimizing hazardous reagents. For instance, one method reported a total yield of 23.3% using safer starting materials and simpler reaction conditions .

| Synthetic Route | Yield (%) | Key Features |

|---|---|---|

| Method A | 23.3 | Uses safer reagents; high maneuverability |

| Method B | 18.5 | Involves complex steps; lower cost |

Case Studies and Research Findings

Several case studies highlight the applications and efficacy of this compound:

- Study on σ1 Receptor Ligands : A series of ligands based on piperidine scaffolds were synthesized and evaluated for their affinity towards σ1 receptors, showcasing the compound's potential in modulating neurological pathways .

- Anticancer Research : Investigations into the antiproliferative effects of related piperidine derivatives against various cancer cell lines have provided insights into their mechanisms of action and potential therapeutic uses .

Mecanismo De Acción

The mechanism by which Benzyl 4-amino-3-methylpiperidine-1-carboxylate exerts its effects depends on its specific derivatives and applications. Generally, the compound interacts with biological targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparación Con Compuestos Similares

Benzyl 3-aminopiperidine-1-carboxylate: Similar structure but lacks the methyl group on the piperidine ring.

Benzyl 4-aminopiperidine-1-carboxylate: Similar structure but lacks the methyl group on the nitrogen atom.

Benzyl 4-amino-3-ethylpiperidine-1-carboxylate: Similar structure but has an ethyl group instead of a methyl group.

Uniqueness: Benzyl 4-amino-3-methylpiperidine-1-carboxylate is unique due to the presence of both the methyl group on the nitrogen atom and the benzyl group, which can influence its chemical reactivity and biological activity compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

Benzyl 4-amino-3-methylpiperidine-1-carboxylate (BMPC) is a piperidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, synthesis, and related research findings.

Chemical Structure and Properties

BMPC is characterized by its unique structural features, including a piperidine ring with an amino group and a carboxylate ester. Its molecular formula is C14H20N2O2, and it has a molecular weight of approximately 248.33 g/mol. The compound appears as a pale yellow liquid and exhibits slight solubility in water, which influences its application in organic synthesis and drug development .

Biological Activities

BMPC has been investigated for various biological activities, particularly in the context of neurological disorders and cancer therapy. Its structural similarities to known pharmacophores suggest potential interactions with biological targets such as receptors and enzymes.

1. Anticancer Activity

Research indicates that BMPC may exhibit significant anticancer properties. For instance, studies have shown that benzoylpiperidine derivatives, closely related to BMPC, possess notable antiproliferative activities against various cancer cell lines, including breast and ovarian cancers. The IC50 values for these compounds ranged from 19.9 to 75.3 µM, demonstrating their ability to inhibit cancer cell viability effectively .

The mechanism of action appears to involve competitive inhibition of specific enzymes associated with cancer progression, such as monoacylglycerol lipase (MAGL), which is implicated in endocannabinoid metabolism .

2. Neurological Applications

BMPC has also been studied for its potential role in treating neurological disorders. Its ability to act as both an amine and an ester enhances its versatility for synthesizing derivatives aimed at targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are critical in neurodegenerative diseases like Alzheimer's . Compounds derived from BMPC have shown promise in dual inhibition of these enzymes, which may improve cognitive function by increasing acetylcholine levels in the brain.

Synthesis of BMPC

The synthesis of BMPC typically involves multi-step organic reactions that are essential for producing the compound in sufficient purity and yield for research purposes. Common synthetic routes include:

- Formation of the Piperidine Ring : Initial steps often involve the cyclization of appropriate precursors to form the piperidine structure.

- Substitution Reactions : Introduction of the amino group and benzyl moiety through nucleophilic substitution reactions.

- Carboxylation : The final step usually involves carboxylation to yield the carboxylate ester functional group .

Case Study 1: Anticancer Efficacy

In one study, researchers synthesized a series of benzoylpiperidine derivatives based on BMPC and evaluated their anticancer efficacy against MDA-MB-231 (breast cancer) and OVCAR-3 (ovarian cancer) cell lines. The most potent derivative exhibited an IC50 value of 31.5 µM against OVCAR-3 cells, indicating strong antiproliferative activity .

Case Study 2: Neurological Activity

Another investigation focused on the dual inhibition capabilities of BMPC-related compounds on AChE and BuChE. The results highlighted that certain derivatives could significantly enhance brain exposure while maintaining effective inhibition profiles, suggesting their potential as therapeutic agents for Alzheimer's disease .

Comparative Analysis with Similar Compounds

To better understand BMPC's unique properties, it is beneficial to compare it with other related compounds:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Benzyl 4-amino-piperidine-1-carboxylate | 120278-07-1 | Lacks methyl substitution at position 3 |

| Benzyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate | 859518-33-5 | Different stereochemistry affecting biological activity |

| Benzyl (3R)-3-amino-3-methylpiperidine-1-carboxylate | 86335495 | Contains a different stereocenter |

This table illustrates how structural variations can influence biological activity across piperidine derivatives.

Propiedades

IUPAC Name |

benzyl 4-amino-3-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-11-9-16(8-7-13(11)15)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIKUMWWWMLIKJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680036 | |

| Record name | Benzyl 4-amino-3-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847458-97-3 | |

| Record name | Benzyl 4-amino-3-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.